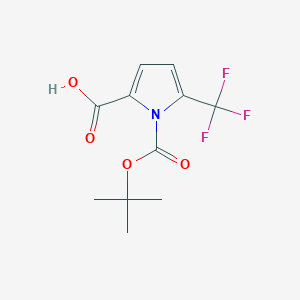

![molecular formula C22H28FNO3 B2529940 (alphaS)-alpha-[1-(4-Fluorophenethyl)-4-piperidinyl]-2,3-dimethoxybenzyl alcohol CAS No. 175673-57-1](/img/structure/B2529940.png)

(alphaS)-alpha-[1-(4-Fluorophenethyl)-4-piperidinyl]-2,3-dimethoxybenzyl alcohol

Vue d'ensemble

Description

Synthesis Analysis

Unfortunately, I was unable to find specific information on the synthesis of (alphaS)-alpha-[1-(4-Fluorophenethyl)-4-piperidinyl]-2,3-dimethoxybenzyl alcohol.

Molecular Structure Analysis

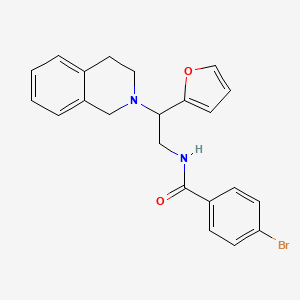

The molecular structure of this compound is complex. It consists of a piperidine ring attached to a benzyl alcohol moiety, which is further substituted with two methoxy groups and a fluorophenethyl group.

Chemical Reactions Analysis

Specific chemical reactions involving this compound are not available in the literature.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented .

Applications De Recherche Scientifique

GABA(A) Receptor Subunit Research

Research on gamma-Aminobutyric acid A (GABA(A)) receptors, which mediate many of alcohol's behavioral actions, suggests that specific subunits of these receptors play crucial roles in the sensitivity to ethanol. This has implications for developing drugs that target specific GABA(A) subunits, potentially offering new treatments for alcohol-related behaviors (Boehm et al., 2004).

Applications of α-Terpineol

α-Terpineol, a monoterpenoid alcohol, is widely used in the flavors and fragrances industry. Beyond its traditional use, α-Terpineol exhibits antioxidant, anti-inflammatory, antiproliferative, antimicrobial, and analgesic effects, suggesting its potential in medical applications (Sales, Felipe, & Bicas, 2020).

Nucleophilic Aromatic Substitution

The reaction of piperidine with nitrobenzene derivatives, involving nucleophilic aromatic substitution, offers a pathway to synthesize compounds with potential pharmacological applications. This mechanism is critical for understanding the synthesis of complex molecules including those with piperidinyl groups (Pietra & Vitali, 1972).

Anti-Cancer Potential of Sesquiterpene Alcohols

Alpha-bisabolol, a sesquiterpene alcohol, has shown potential anti-cancer action through its ability to induce apoptosis. Its interaction with cellular components suggests that sesquiterpene alcohols like alpha-bisabolol could influence cancer cell mechanisms, including epithelial−mesenchymal transition, which is significant for understanding the desmoplastic reaction in cancers such as pancreatic ductal adenocarcinoma (Chirumbolo & Bjorklund, 2017).

Enzymatic Treatment of Organic Pollutants

The use of enzymes, in conjunction with redox mediators, for the degradation of recalcitrant organic pollutants presents a promising approach for environmental remediation. This enzymatic method highlights the potential application of specific compounds in enhancing the efficiency of pollutant degradation, indicating a broader applicability in bioremediation processes (Husain & Husain, 2007).

Propriétés

IUPAC Name |

(S)-(2,3-dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FNO3/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16/h3-9,17,21,25H,10-15H2,1-2H3/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTGXYRHXAGCFP-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)[C@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2529858.png)

![2-(2-Ethoxyethylsulfanyl)-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2529859.png)

![1-{[3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B2529861.png)

![8-chloro-2-(2-ethoxynicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2529862.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2529865.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid;dihydrochloride](/img/structure/B2529866.png)

![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2529877.png)